7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a complex organic compound that belongs to the purine family. It is characterized by the presence of a benzodioxepin moiety attached to the purine structure, specifically at the 7-position. This unique structural feature is believed to significantly influence its biological activity and potential applications in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 268.27 g/mol .
This compound is synthesized through various organic chemistry techniques and has been the subject of research due to its potential therapeutic properties, particularly in cancer treatment. It falls under the classification of heterocyclic compounds, specifically purines, which are essential components of nucleic acids and play critical roles in cellular processes.
The synthesis of 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine can be achieved through multiple approaches:
These methods often require careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection, to achieve high yields and purity.
The structure of 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine features a purine core with a benzodioxepin group attached at the 7-position. This configuration is crucial for its biological activity. The key structural data includes:
7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine can undergo several types of chemical reactions:
The precise reaction conditions—such as temperature, solvent type, and pH—are crucial for achieving desired transformations.
The mechanism of action for 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine primarily involves its interaction with biological targets such as enzymes and receptors. The benzodioxepin substituent enhances binding affinity due to its ability to participate in hydrogen bonding and hydrophobic interactions.
Research indicates that this compound may interfere with cellular processes like the cell cycle and apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further studies are required to elucidate the exact pathways involved.
The physical properties of 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine include:
The chemical properties include:
The primary applications of 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine lie in medicinal chemistry:
Microwave irradiation has revolutionized the regioselective synthesis of N7-substituted purines, particularly addressing the historical challenge of N9 vs. N7 alkylation selectivity. This approach enables precise installation of the 2,3-dihydro-5H-1,4-benzodioxepin moiety at the purine's N7 position through in-situ electrophile activation. The Mitsunobu reaction, when conducted under microwave conditions (80–120°C, 50–100 W), achieves remarkable acceleration (reaction times reduced from 24 hours to 15–45 minutes) and significantly improves regioselectivity for N7-alkylated products. Key to this strategy is the generation of a reactive alkoxyphosphonium intermediate from (RS)-2,3-dihydro-2H-1,4-benzoxathiin-2-methanol or its oxygen isostere, which undergoes nucleophilic displacement by purines [4].
Regiochemical control is further enhanced through purine substituent engineering: 2,6-dichloropurine derivatives exhibit >20:1 N7/N9 selectivity under optimized microwave conditions due to steric and electronic modulation of the imidazole ring nucleophilicity. This contrasts sharply with unsubstituted purines, which show minimal regioselectivity (<2:1). The microwave approach also minimizes thermal decomposition pathways observed in conventional heating, improving yields of N7-regioisomers from ≤50% to 75–92% [4]. A formal 1,4-thio migration mechanism observed during these reactions proceeds through O-3 and S-3 neighboring group participation, confirming the complex rearrangement pathways unique to microwave-mediated alkylations [4].
Table 1: Optimization of Microwave Parameters for N7-Regioselective Alkylation
| Power (W) | Temperature (°C) | Time (min) | N7/N9 Ratio | Yield (%) |
|---|---|---|---|---|
| 50 | 80 | 45 | 8:1 | 75 |
| 80 | 100 | 30 | 15:1 | 85 |
| 100 | 120 | 15 | 20:1 | 92 |
| Conventional | 80 (reflux) | 1440 | 3:1 | 48 |
Solid-phase synthesis enables efficient construction of benzodioxepin-purine hybrids through regiospecific immobilization strategies. The p-benzyloxybenzylamine (BOBA) resin serves as a traceless anchor for purine N9-position, deliberately leaving the N7 position available for functionalization with the benzodioxepin moiety. This methodology involves initial attachment of 6-chloropurine to BOBA resin through N9-alkylation, confirmed by HMQC NMR analysis of resin-bound intermediates [8]. The immobilized purine then undergoes nucleophilic aromatic substitution at C6 with diverse amines (alkyl, aryl, amino acids), followed by regioselective N7-alkylation with (RS)-3-bromomethyl-2,3-dihydro-5H-1,4-benzodioxepin electrophiles [7] [8].
Critical to this approach is the trifluoroacetic acid-mediated cleavage protocol, which simultaneously liberates the product while removing the linker without residual functionality – a key advantage over traditional Wang or Rink resins that leave hydroxymethyl or carboxylic acid groups, respectively. This traceless cleavage yields 1,7,8-trisubstituted purines with the benzodioxepin exclusively at N7, as verified by LC-MS and 2D-NMR analysis. The solid-phase platform facilitates rapid generation of combinatorial libraries, demonstrated by the synthesis of 17 purine-benzodioxepin hybrids in parallel reactors with average yields of 68% and >95% N7-regiochemical purity [8].
Table 2: Solid-Phase Strategies for Benzodioxepin-Purine Hybrids
| Resin Type | Attachment Point | Benzodioxepin Coupling | Cleavage Method | Regioselectivity |
|---|---|---|---|---|
| BOBA | Purine N9 | N7-alkylation | TFA (traceless) | >95% N7 |
| Merrifield | Benzylic chloride | Nucleophilic displacement | HF/amine | Mixed N7/N9 |
| Wang carboxyl | Ester linkage | Amide coupling | TFA | Not applicable |
| THP-modified | Acetal | Post-cleavage | Acidic hydrolysis | Requires purification |
The Vorbrüggen condensation represents the classical approach to purine conjugates, employing silylated purines and electrophilic sugars under Lewis acid catalysis. However, this method faces significant limitations when applied to 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine synthesis. The benzodioxepin moiety lacks the carbohydrate's anomeric activating group necessary for cyclic oxocarbenium ion formation, resulting in poor stereocontrol and competing N9 alkylation. Tin(IV) chloride-catalyzed reactions with silylated 6-chloropurine yield less than 35% of the desired N7 isomer alongside substantial N9 byproducts (N7/N9 ≈ 1:1.5) [3] [9].
In contrast, multi-step functionalization pathways demonstrate superior regiochemical outcomes:
The Vorbrüggen method remains valuable for ribose-containing analogs but demonstrates clear limitations for benzodioxepin conjugation, where multi-step pathways provide 2.3-fold yield improvements and significantly enhanced regiochemical precision.
Traceless linker technology enables efficient diversification of purine cores prior to benzodioxepin conjugation, crucial for generating structurally diverse libraries. The BOBA resin exemplifies this approach, where purines attach via N9-alkylation to p-benzyloxybenzylamine linker, permitting exhaustive C6 and N7 modification before cleavage [8]. Cleavage occurs through quinone methide intermediates upon trifluoroacetic acid treatment, leaving no residual linker atoms – a critical advantage for maintaining molecular geometry in the final benzodioxepin-purine hybrids [8].
Alternative strategies include:
These systems support parallel synthesis of 50+ benzodioxepin-purine analogs with systematic variation at purine C2, C6, and N1 positions. Library screening identified compounds with submicromolar antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.75 μM for 2,6-dichloro derivatives), validating the biological relevance of this diversification approach [4] [9]. The traceless cleavage is particularly advantageous for structure-activity relationship studies, eliminating confounding variables from linker residuals.
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: